molecular formula C17H24Cl2N2 B12910945 (S)-N-Cyclohexyl-N-(2,4-dichlorobenzyl)pyrrolidin-3-amine CAS No. 820980-63-0

(S)-N-Cyclohexyl-N-(2,4-dichlorobenzyl)pyrrolidin-3-amine

Cat. No.: B12910945
CAS No.: 820980-63-0
M. Wt: 327.3 g/mol
InChI Key: WNRZWWLLVZNWNS-INIZCTEOSA-N
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Description

(S)-N-Cyclohexyl-N-(2,4-dichlorobenzyl)pyrrolidin-3-amine is a chemical compound with the molecular formula C11H15Cl3N2 It is a heterocyclic amine that contains a pyrrolidine ring substituted with a cyclohexyl group and a 2,4-dichlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-Cyclohexyl-N-(2,4-dichlorobenzyl)pyrrolidin-3-amine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,4-diaminobutane and a suitable aldehyde or ketone.

    Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a nucleophilic substitution reaction using cyclohexylamine and a suitable leaving group.

    Attachment of the 2,4-Dichlorobenzyl Group: The 2,4-dichlorobenzyl group can be attached through a nucleophilic aromatic substitution reaction using 2,4-dichlorobenzyl chloride and the pyrrolidine intermediate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Controlled Reaction Temperatures: Maintaining specific temperatures to optimize reaction rates and minimize side reactions.

    Purification Techniques: Utilizing techniques such as recrystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-N-Cyclohexyl-N-(2,4-dichlorobenzyl)pyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

(S)-N-Cyclohexyl-N-(2,4-dichlorobenzyl)pyrrolidin-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-N-Cyclohexyl-N-(2,4-dichlorobenzyl)pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Cyclohexyl-N-(2,4-dichlorobenzyl)pyrrolidin-3-amine: Lacks the (S)-configuration.

    N-(2,4-Dichlorobenzyl)pyrrolidin-3-amine: Lacks the cyclohexyl group.

    N-Cyclohexylpyrrolidin-3-amine: Lacks the 2,4-dichlorobenzyl group.

Uniqueness

(S)-N-Cyclohexyl-N-(2,4-dichlorobenzyl)pyrrolidin-3-amine is unique due to its specific stereochemistry and the presence of both cyclohexyl and 2,4-dichlorobenzyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

(S)-N-Cyclohexyl-N-(2,4-dichlorobenzyl)pyrrolidin-3-amine, also known by its CAS number 11336381, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C17H24Cl2N2C_{17}H_{24}Cl_2N_2, with a molecular weight of 327.292 g/mol. The compound features a pyrrolidine ring substituted with cyclohexyl and dichlorobenzyl groups, which contribute to its biological properties.

PropertyValue
Molecular FormulaC17H24Cl2N2
Molecular Weight327.292 g/mol
LogP4.818
Polar Surface Area15.270 Ų

Research indicates that this compound may interact with various biological targets, particularly within the central nervous system. The compound exhibits activity as a potential antagonist or modulator at certain receptor sites, including G-protein coupled receptors (GPCRs).

In studies focusing on related pyrrolidine derivatives, it has been observed that modifications to the substituents can significantly influence receptor affinity and selectivity. For instance, the presence of halogen atoms in the aromatic moiety enhances binding interactions at specific receptor sites, which may lead to improved pharmacological profiles .

Biological Activity and Pharmacological Effects

  • Antimicrobial Activity :
    • Compounds similar to this compound have demonstrated antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for related compounds have ranged from 3.12 to 12.5 µg/mL .
  • CNS Activity :
    • The compound is being investigated for its potential use in treating conditions like schizophrenia and bipolar disorder due to its interaction with dopaminergic pathways . Similar compounds have shown promise in modulating neurotransmitter release and receptor activity.
  • MAO-B Inhibition :
    • Some derivatives exhibit inhibition of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. The IC50 values for MAO-B inhibition among structurally related compounds have been reported as low as 21 nM, indicating potent activity .

Case Studies

  • Antibacterial Screening :
    A study evaluated several pyrrole derivatives for their antibacterial properties against Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications led to enhanced activity compared to standard antibiotics like ciprofloxacin .
  • Neuropharmacological Studies :
    Research on structurally similar compounds has suggested that the introduction of specific substituents can lead to increased efficacy in treating neuropsychiatric disorders. For example, compounds with electron-withdrawing groups displayed improved binding affinity for dopamine receptors .

Properties

CAS No.

820980-63-0

Molecular Formula

C17H24Cl2N2

Molecular Weight

327.3 g/mol

IUPAC Name

(3S)-N-cyclohexyl-N-[(2,4-dichlorophenyl)methyl]pyrrolidin-3-amine

InChI

InChI=1S/C17H24Cl2N2/c18-14-7-6-13(17(19)10-14)12-21(16-8-9-20-11-16)15-4-2-1-3-5-15/h6-7,10,15-16,20H,1-5,8-9,11-12H2/t16-/m0/s1

InChI Key

WNRZWWLLVZNWNS-INIZCTEOSA-N

Isomeric SMILES

C1CCC(CC1)N(CC2=C(C=C(C=C2)Cl)Cl)[C@H]3CCNC3

Canonical SMILES

C1CCC(CC1)N(CC2=C(C=C(C=C2)Cl)Cl)C3CCNC3

Origin of Product

United States

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